(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC20204748
Molecular Formula: C21H23ClN4O
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN4O |
|---|---|
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | (6-chloro-1-methylindol-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H23ClN4O/c1-24-19-15-17(22)6-5-16(19)14-20(24)21(27)26-12-10-25(11-13-26)9-7-18-4-2-3-8-23-18/h2-6,8,14-15H,7,9-13H2,1H3 |
| Standard InChI Key | WHJXDFAWRLCGBR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Introduction
(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a synthetic organic compound featuring a complex structure that combines an indole moiety with piperazine and pyridine substituents. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which are attributed to the presence of these functional groups.
Synthesis Methods
The synthesis of (6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves multiple steps, including the formation of the indole core, the introduction of the piperazine and pyridine moieties, and the final coupling reactions. Each step requires careful optimization of reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity.
Biological Activity
Compounds with indole structures are often associated with various pharmacological effects, including potential interactions with neurotransmitter receptors and enzymes. The presence of piperazine and pyridine groups in this compound may enhance its ability to bind to specific biological targets, contributing to its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Serotonin | Indole structure; hydroxyl group | Neurotransmitter involved in mood regulation |
| Indomethacin | Indole ring; acetic acid moiety | Anti-inflammatory agent |
| Zolpidem | Imidazopyridine; similar nitrogenous heterocycles | Sleep aid (hypnotic) |
| (6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone | Indole core with piperazine and pyridine substituents | Potential therapeutic applications due to its unique combination of functional groups |
Research Findings and Applications
Research on this compound focuses on understanding its binding affinity to various receptors and enzymes, which is crucial for elucidating its pharmacological profile and therapeutic potential. Techniques such as molecular docking and in vitro assays are typically employed for these studies.
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